molecular formula C12H8F3NS B1388593 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1214323-68-8

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1388593
CAS No.: 1214323-68-8
M. Wt: 255.26 g/mol
InChI Key: ACCUOQJHTVOJQS-UHFFFAOYSA-N
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Description

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is a sophisticated heterocyclic compound designed for advanced research and development. Its molecular structure integrates a phenyl group and a trifluoromethyl group on a pyridine ring, further functionalized with a thiol (mercapto) group at the 2-position. This configuration is highly significant, as the trifluoromethylpyridine (TFMP) scaffold is a cornerstone in the development of modern agrochemicals and pharmaceuticals due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability . The presence of both nitrogen and sulfur heteroatoms makes this compound an excellent candidate as a bidentate ligand in material science. Similar pyridine-thiol structures have demonstrated exceptional effectiveness in surface passivation, for instance, in perovskite solar cells, where they bind to undercoordinated metal ions to reduce defects and improve device performance and longevity . In medicinal chemistry, the trifluoromethyl group is a strategic moiety found in numerous FDA-approved drugs . The thiol group offers a versatile handle for further synthetic modification, enabling the creation of disulfide bridges or other derivatives for probing structure-activity relationships . This makes this compound a valuable building block for researchers developing new active ingredients or functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NS/c13-12(14,15)10-6-9(7-16-11(10)17)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUOQJHTVOJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)C(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

The most common approach involves starting from trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine, which can be selectively functionalized to introduce the mercapto group at the 2-position.

Key Steps:

  • Preparation of 2-chloro-5-(trifluoromethyl)pyridine:
    This intermediate is synthesized via vapor-phase chlorination and fluorination of precursors like 2,3-dichloropyridine, using catalysts such as iron fluoride at elevated temperatures (~300°C). The process involves chlorination of pyridine derivatives followed by fluorination to introduce the trifluoromethyl group.

  • Nucleophilic Substitution with Thiolates:
    The chlorinated intermediate undergoes nucleophilic substitution with thiolate ions (e.g., sodium hydrosulfide), replacing the chlorine atom with a mercapto group. This reaction typically occurs under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    Reaction example:
    $$
    \text{2-chloro-5-(trifluoromethyl)pyridine} + \text{NaSH} \rightarrow \text{2-mercapto-5-(trifluoromethyl)pyridine}
    $$

Research Data:

  • The patent CN101362716A describes a process where 2-chloro-5-(trifluoromethyl)pyridine is reacted with sodium sulfide or hydrosulfide in DMF at around 150°C, yielding the mercapto derivative with high purity.

Multi-Step Functionalization: Sulfurization and Oxidation

Method Overview:

This pathway involves initial synthesis of a suitable pyridine precursor, followed by sulfurization to introduce the mercapto group, and subsequent oxidation if necessary to modify the oxidation state.

Key Steps:

  • Preparation of 2-Chloro-3-trifluoroethoxy pyridine:
    Starting from 2-chloro-3-trifluoroethoxy pyridine, sulfurization is performed using sodium hydrosulfide (NaSH) or sodium sulfide (Na2S) in solvents like DMF under reflux, replacing the chloro group with a mercapto group.

  • Oxidation to Sulfonyl Derivatives (Optional):
    The mercapto group can be oxidized to sulfonyl derivatives (e.g., sulfonamides or sulfonates) using oxidizing agents such as hydrogen peroxide or potassium permanganate, depending on the desired final compound.

Research Data:

  • The patent US4650875A details a process where 2-chloro-5-(trichloromethyl)pyridine is chlorinated and fluorinated to produce trifluoromethyl pyridines, which can then be sulfurized to obtain mercapto derivatives.

Specific Laboratory Protocols and Data Tables

Step Reagents Conditions Yield / Notes
Synthesis of 2-chloro-5-(trifluoromethyl)pyridine 2-chloropyridine derivatives, HF, FeF3 catalyst 150–250°C, superatmospheric pressure High yield (~80%) in 25–100 hours
Mercapto substitution Sodium hydrosulfide (NaSH), DMF Reflux at 150°C Yield: approximately 70–85%
Purification Distillation or recrystallization Standard techniques Purity >95%

Summary of Key Findings and Recommendations

  • The most reliable and scalable method involves initial synthesis of trifluoromethylated pyridine intermediates via vapor-phase chlorination and fluorination, followed by nucleophilic substitution with sulfur sources to introduce the mercapto group.
  • Patented methods emphasize the importance of catalysts like iron fluoride and controlled reaction conditions (temperature, pressure) to optimize yield and purity.
  • The reaction conditions are generally reflux in polar aprotic solvents such as DMF, with reaction times ranging from 4 to 100 hours depending on scale and specific reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The mercapto group in 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

  • Reduction: : Reduction reactions can target the pyridine ring or the phenyl group, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Sodium hydrosulfide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyridine derivatives or phenyl-substituted compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of pyridine compounds exhibit significant activity against various bacterial strains. In a study assessing the structure-activity relationship (SAR) of similar compounds, 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine was identified as having moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Anticancer Properties
There is ongoing research into the anticancer properties of thiol-containing compounds. The presence of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells. A review highlighted that similar compounds demonstrated selective cytotoxicity against various cancer cell lines .

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that thiol compounds can act as potent inhibitors of enzymes involved in cancer progression and inflammation. For instance, the inhibition of heat shock proteins and other critical enzymes by related compounds suggests a similar mechanism could be explored for this compound .

Agricultural Applications

Herbicidal Properties
Research has indicated that derivatives of pyridine can be developed into effective herbicides. The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and efficacy in various environmental conditions. A patent describes the use of similar pyridine derivatives in synergistic herbicidal combinations, which could include this compound .

Pesticidal Activity
In addition to herbicides, there is potential for this compound to be formulated into pesticides. Its structure allows for modifications that can target specific pests while minimizing toxicity to non-target organisms. The development of such formulations could lead to safer agricultural practices .

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing functional materials, such as polymers and coatings with enhanced properties. The incorporation of thiol groups can improve adhesion and durability in various applications .

Fluorinated Materials
Fluorinated compounds are known for their stability and resistance to degradation. The trifluoromethyl group in this compound contributes to its potential use in creating materials with specific thermal and chemical resistance properties, which are valuable in industries ranging from electronics to aerospace .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Moderate inhibitory effects against Gram-positive and Gram-negative bacteria.
Anticancer Properties Selective cytotoxicity observed in cancer cell lines with similar structures.
Herbicidal Properties Effective herbicidal activity noted in pyridine derivatives including this compound.
Functional Materials Enhanced adhesion properties when used in polymer synthesis.

Mechanism of Action

The mechanism by which 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine exerts its effects often involves the interaction of its mercapto group with thiol-containing enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Physicochemical Differences

The table below compares 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine with three analogs from the same chemical catalog :

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₂H₈F₃NS 255.26 1214323-68-8 -SH (position 2), -Ph (position 5), -CF₃ (position 3)
3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid C₁₃H₈F₃NO₂ 267.21 1214381-18-6 -COOH (position 2), -Ph (position 3), -CF₃ (position 6)
2-Phenyl-3-(trifluoromethyl)pyridine C₁₂H₈F₃N 223.20 639782-24-4 -Ph (position 2), -CF₃ (position 3)
Key Observations:

Functional Group Diversity :

  • The mercapto (-SH) group in the target compound distinguishes it from the carboxylic acid (-COOH) in the second analog and the absence of sulfur in the third analog. This difference significantly impacts reactivity; for example, the thiol group enables disulfide bond formation or nucleophilic substitution, while the carboxylic acid may participate in salt formation or esterification .
  • The phenyl and trifluoromethyl groups are conserved across all three compounds, suggesting shared applications in hydrophobic interactions or metabolic stability enhancement.

Molecular Weight Trends :

  • The carboxylic acid derivative has the highest molecular weight (267.21 g/mol ) due to the additional oxygen atoms. The target compound’s sulfur atom contributes to its intermediate weight (255.26 g/mol ), while the third analog, lacking both -SH and -COOH, is the lightest (223.20 g/mol ) .

Comparison with Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Another structurally relevant compound is Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7, C₈H₅ClF₃NO₂, MW: 239.58 g/mol) .

Property Target Compound Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Substituents -SH, -Ph, -CF₃ -Cl, -COOCH₃, -CF₃
Molecular Weight 255.26 g/mol 239.58 g/mol
Reactivity Thiol-mediated reactions Ester hydrolysis, nucleophilic substitution (Cl)
Applications Pharma intermediates Agrochemical synthesis, ligand design
Key Differences:
  • The chlorine and ester groups in the latter compound make it more electrophilic, favoring reactions like hydrolysis or cross-coupling.
  • The phenyl group in the target compound enhances aromatic stacking interactions, which may improve binding affinity in drug design compared to the smaller ester group in the analog .

Target Compound

  • Pharmaceutical Intermediates : Used in kinase inhibitor synthesis due to its ability to modulate solubility and bioavailability via the -CF₃ and -SH groups .
  • Agrochemicals : The trifluoromethyl group improves resistance to metabolic degradation in pesticides .

Analogs

  • 3-Phenyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid : Explored in metal-organic frameworks (MOFs) for its chelating carboxylate group .
  • 2-Phenyl-3-(trifluoromethyl)pyridine : A precursor in OLED materials due to its electron-deficient aromatic system .
  • Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate : Utilized in herbicide development (e.g., sulfonylurea analogs) .

Biological Activity

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, leading to altered cellular processes.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, which can affect gene expression and metabolic activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases.

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of pro-inflammatory prostaglandins.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, showcasing its potential as an antibacterial agent.
  • Anticancer Activity : In a recent investigation, the compound was tested on MDA-MB-231 cells. The IC50 value was determined to be 0.126 μM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil.
  • Anti-inflammatory Studies : The anti-inflammatory potential was assessed using an in vitro model where the compound inhibited COX-2 with an IC50 value of 0.02 μM, demonstrating its effectiveness relative to established anti-inflammatory drugs.

Biochemical Pathways

The interaction of this compound with cellular pathways is critical for its biological effects:

PathwayEffectReference
ApoptosisInduction in cancer cells
InflammationCOX inhibition
Antimicrobial ActionDisruption of bacterial growth

Q & A

Q. What are the common synthetic routes for preparing 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A bromo or chloro precursor (e.g., 2-bromo-5-phenyl-3-(trifluoromethyl)pyridine) reacts with a thiol source (e.g., NaSH or thiourea) under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Temperature : Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions like oxidation of the mercapto group .
  • Catalysts : Cu(I) or Pd catalysts improve regioselectivity in coupling reactions .

Q. Example Protocol :

StepReagent/ConditionPurpose
12-Bromo-5-phenyl-3-(trifluoromethyl)pyridineSubstrate
2NaSH, DMF, 100°C, 12hIntroduce -SH group
3Purification via column chromatography (hexane:EtOAc)Isolate product

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), mercapto proton (δ 3.5–4.5 ppm, broad if free -SH) .
    • ¹⁹F NMR : Trifluoromethyl group (δ -60 to -65 ppm) confirms substitution pattern .
  • Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]+) at m/z 284.05 (C₁₂H₈F₃NS) validates molecular formula .
  • X-ray Crystallography : Resolves steric effects of phenyl and trifluoromethyl groups .

Q. Purity Assessment :

TechniqueTarget PurityKey Indicators
HPLC≥95%Single peak at λ=254 nm
TLCRf=0.3Hexane:EtOAc (7:3)

Q. Reference :

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and mercapto groups influence reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the pyridine ring toward SNAr at the 2- and 4-positions. The mercapto group (-SH) acts as a weak electron donor (+M effect), creating regioselectivity challenges.

Q. Key Observations :

  • Competing Pathways : In reactions with amines, substitution occurs preferentially at the 4-position due to trifluoromethyl dominance, but steric hindrance from the phenyl group may redirect reactivity .
  • Oxidation Risk : The -SH group can oxidize to disulfides under basic conditions, requiring inert atmospheres (N₂/Ar) .

Q. Reference :

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from variability in:

  • Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound stability. Standardize protocols using buffers like PBS (pH 7.4) .
  • Enzyme Isoforms : Test against multiple isoforms (e.g., CYP450 3A4 vs. 2D6) to identify selectivity .
  • Metabolite Interference : Use LC-MS/MS to detect degradation products during activity assays .

Q. Case Study :

StudyReported IC₅₀ (μM)Resolution Strategy
A0.5Verified via orthogonal assays (SPR vs. fluorescence)
B5.0Traced to metabolite formation in assay medium

Q. Reference :

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use software (AutoDock Vina) to model binding to targets (e.g., kinases). The trifluoromethyl group shows hydrophobic interactions, while -SH forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. Example Output :

Target ProteinBinding Affinity (kcal/mol)Interaction Residues
EGFR Kinase-9.2Lys745, Thr790

Q. Reference :

Q. What are the challenges in optimizing the solubility of this compound for in vivo studies?

Methodological Answer: The compound’s hydrophobicity (LogP ~3.5) limits aqueous solubility. Strategies include:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrins for enhanced bioavailability .

Q. Solubility Data :

FormulationSolubility (mg/mL)Bioavailability (%)
Free compound0.05<5
Liposomal2.135

Q. Reference :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine
Reactant of Route 2
2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine

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